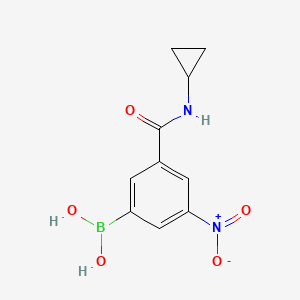

(3-(Cyclopropylcarbamoyl)-5-nitrophenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-(cyclopropylcarbamoyl)-5-nitrophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BN2O5/c14-10(12-8-1-2-8)6-3-7(11(15)16)5-9(4-6)13(17)18/h3-5,8,15-16H,1-2H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUOBGRNHHLTXGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2CC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40661230 | |

| Record name | [3-(Cyclopropylcarbamoyl)-5-nitrophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871332-86-4 | |

| Record name | B-[3-[(Cyclopropylamino)carbonyl]-5-nitrophenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871332-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(Cyclopropylcarbamoyl)-5-nitrophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (3-(Cyclopropylcarbamoyl)-5-nitrophenyl)boronic acid: Synthesis, Properties, and Applications in Modern Chemistry

This guide provides a comprehensive technical overview of (3-(Cyclopropylcarbamoyl)-5-nitrophenyl)boronic acid, a specialized chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical properties, proposes a detailed synthetic route, and explores its potential applications, particularly in cross-coupling reactions and medicinal chemistry. While this molecule is noted in chemical databases, a thorough review of scientific literature indicates a lack of extensive characterization and application studies. Therefore, this guide synthesizes information from analogous compounds and established chemical principles to provide a robust and scientifically grounded resource.

Introduction to this compound

This compound belongs to the versatile class of organoboron compounds, which have become indispensable tools in modern organic synthesis and drug discovery.[1][2] The molecule's structure is characterized by a phenylboronic acid scaffold substituted with a nitro group and a cyclopropylcarbamoyl moiety. This unique combination of functional groups suggests its potential utility as a building block in the synthesis of complex organic molecules.

The boronic acid group is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[3] The nitro group, a strong electron-withdrawing group, can influence the reactivity of the aromatic ring and the boronic acid. The cyclopropylcarbamoyl group introduces a rigid, three-dimensional element that can be valuable for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[2]

Physicochemical and Structural Properties

| Property | Value/Information | Source |

| Molecular Formula | C₁₀H₁₁BN₂O₅ | --INVALID-LINK-- |

| Molecular Weight | 250.02 g/mol | Calculated |

| IUPAC Name | This compound | --INVALID-LINK-- |

| CAS Number | 1451392-51-6 | --INVALID-LINK-- |

| Appearance | Expected to be a white to pale yellow crystalline powder. | Inferred from related compounds like 3-nitrophenylboronic acid.[4][5] |

| Melting Point | Not experimentally determined. Likely to be a high-melting solid. | 3-Nitrophenylboronic acid has a melting point of 282-287 °C.[4] |

| Solubility | Expected to be soluble in organic solvents like DMF, DMSO, and methanol. | General property of similar boronic acids.[4] |

| pKa | Not experimentally determined. The boronic acid moiety is expected to be acidic. |

Proposed Synthesis Pathway

A plausible and efficient synthesis of this compound can be envisioned through the amidation of a suitable carboxylic acid precursor. A potential starting material is 3-carboxy-5-nitrophenylboronic acid, which can be synthesized from 3-carboxyphenylboronic acid.[6] The subsequent amide bond formation with cyclopropylamine can be achieved using standard peptide coupling reagents.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Amide Coupling of 3-Carboxy-5-nitrophenylboronic acid with Cyclopropylamine

This protocol is based on standard EDC/HOBt coupling procedures.[7][8][9]

-

Reaction Setup: In a round-bottom flask, dissolve 3-carboxy-5-nitrophenylboronic acid (1.0 equiv) and N-hydroxybenzotriazole (HOBt) (1.2 equiv) in anhydrous N,N-dimethylformamide (DMF).

-

Addition of Amine and Base: To the solution, add cyclopropylamine (1.1 equiv) followed by the dropwise addition of N,N-diisopropylethylamine (DIPEA) (2.5 equiv).

-

Activation and Reaction: Cool the mixture to 0 °C in an ice bath. Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride (1.2 equiv) portion-wise.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1N HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield this compound.

Chemical Reactivity and Potential Applications

The trifunctional nature of this compound makes it a versatile reagent in organic synthesis and a promising scaffold in medicinal chemistry.

Suzuki-Miyaura Cross-Coupling Reactions

The primary and most anticipated application of this compound is as a coupling partner in Suzuki-Miyaura reactions.[10][11] This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate, enabling the synthesis of complex biaryl structures.

Caption: General workflow of a Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol for Suzuki-Miyaura Coupling

This is a general procedure and may require optimization for specific substrates.[12][13]

-

Reaction Setup: To a reaction vessel, add this compound (1.2 equiv), the aryl halide (1.0 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).

-

Solvent and Degassing: Add a suitable solvent system, such as a mixture of toluene and water. Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

Boronic acids are increasingly recognized for their therapeutic potential.[14][15] The structural features of this compound suggest several avenues for its application in drug discovery:

-

Enzyme Inhibition: The boronic acid moiety can act as a warhead, forming reversible covalent bonds with serine, threonine, or cysteine residues in the active sites of enzymes. This makes it a candidate for developing inhibitors of proteases, beta-lactamases, and other enzymes.[15]

-

Bioconjugation and Sensing: Boronic acids can form reversible covalent bonds with diols, a property that can be exploited for bioconjugation to sugars on proteins or for the development of sensors for saccharides.[4]

-

Scaffold for Library Synthesis: Its utility in Suzuki-Miyaura coupling makes it an excellent building block for generating libraries of diverse compounds for high-throughput screening in drug discovery programs.[1]

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on the known hazards of related compounds such as nitrophenylboronic acids, appropriate safety precautions should be taken.[16]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

This compound is a promising, yet underexplored, chemical entity. Its unique structural features—a reactive boronic acid, an electron-withdrawing nitro group, and a cyclopropylamide moiety—position it as a valuable tool for synthetic chemists and drug discovery scientists. While further experimental validation of its properties and reactivity is needed, the foundational chemical principles and data from analogous compounds strongly suggest its utility in Suzuki-Miyaura cross-coupling reactions and as a scaffold for the development of novel therapeutics. This guide provides a solid theoretical framework to inspire and direct future research into this intriguing molecule.

References

- 1. nbinno.com [nbinno.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. chemimpex.com [chemimpex.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. researchgate.net [researchgate.net]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. benchchem.com [benchchem.com]

- 9. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi-res.com [mdpi-res.com]

- 12. organic-synthesis.com [organic-synthesis.com]

- 13. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 15. Discovery of boronic acids as novel and potent inhibitors of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 3-Nitrophenylboronic Acid | C6H6BNO4 | CID 1677 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (3-(Cyclopropylcarbamoyl)-5-nitrophenyl)boronic acid (CAS: 871332-86-4): A Key Intermediate in Niraparib Synthesis

This technical guide provides an in-depth analysis of (3-(Cyclopropylcarbamoyl)-5-nitrophenyl)boronic acid, a critical building block in contemporary pharmaceutical synthesis. Primarily intended for researchers, medicinal chemists, and professionals in drug development, this document elucidates the compound's physicochemical properties, outlines detailed synthetic protocols, and explores its pivotal role in the synthesis of the targeted anti-cancer agent, Niraparib.

Introduction: The Strategic Importance of Functionalized Boronic Acids

Boronic acids have become indispensable tools in modern organic synthesis, largely due to their versatility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2] These reactions facilitate the formation of carbon-carbon bonds, a fundamental process in constructing the complex molecular architectures of many pharmaceuticals.[1] The compound this compound (CAS: 871332-86-4) is a prime example of a highly functionalized boronic acid designed for a specific and critical purpose in medicinal chemistry. Its structure, featuring a reactive boronic acid moiety, a nitro group for further functionalization, and a cyclopropylcarbamoyl group, makes it a bespoke intermediate for the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors.[3][4]

Specifically, this boronic acid is a key precursor to Niraparib (MK-4827), a potent PARP1 and PARP2 inhibitor approved for the treatment of various cancers, including ovarian and breast cancers.[5][6] The strategic placement of its functional groups allows for precise and efficient coupling to form the core structure of Niraparib.

Physicochemical and Structural Properties

A comprehensive understanding of the physical and chemical characteristics of this compound is essential for its effective handling, reaction optimization, and characterization.

| Property | Value | Reference |

| CAS Number | 871332-86-4 | [7] |

| Molecular Formula | C₁₀H₁₁BN₂O₅ | [7] |

| Molecular Weight | 250.02 g/mol | [7] |

| Melting Point | 126-128 °C | [8] |

| Density | 1.46 ± 0.1 g/cm³ (Predicted) | [8] |

| pKa | 6.26 ± 0.10 (Predicted) | [8] |

| Storage Temperature | 2-8°C | [8] |

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that begins with commercially available starting materials. The key transformation involves the amidation of its carboxylic acid precursor, 3-Carboxy-5-nitrophenylboronic acid.

Synthetic Pathway Overview

The logical pathway to obtaining the title compound involves two primary stages: the synthesis of the carboxylic acid precursor followed by its amidation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Niraparib(1038915-60-4) 1H NMR spectrum [chemicalbook.com]

- 3. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google Patents [patents.google.com]

- 4. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ni-catalyzed Suzuki–Miyaura coupling reactions of pyrimidin-2-yl phosphates, tosylates and pivalates with arylboronic acids | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. 3-カルボキシ-5-ニトロフェニルボロン酸 | Sigma-Aldrich [sigmaaldrich.com]

An In-Depth Technical Guide to the Molecular Structure and Properties of (3-(Cyclopropylcarbamoyl)-5-nitrophenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (3-(Cyclopropylcarbamoyl)-5-nitrophenyl)boronic acid, a molecule of significant interest in medicinal chemistry and drug discovery. While specific experimental data for this compound is not extensively available in peer-reviewed literature, this document synthesizes foundational knowledge of arylboronic acids, leveraging data from closely related analogs to provide a robust understanding of its molecular structure, synthesis, and potential applications.

Introduction: The Significance of Arylboronic Acids in Modern Drug Discovery

Boronic acids and their derivatives have become indispensable tools in medicinal chemistry, largely due to their versatile reactivity, stability, and relatively low toxicity.[1][2] The introduction of a boronic acid moiety into a molecule can significantly alter its physicochemical and pharmacokinetic properties, often leading to improved biological activity.[3][4] The Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which utilizes boronic acids for the formation of carbon-carbon bonds, has revolutionized the synthesis of complex organic molecules, including many pharmaceuticals.[2]

This compound, with its distinct substitution pattern, presents a unique scaffold for the development of novel therapeutics. The presence of the nitro group, a strong electron-withdrawing group, influences the electronic properties of the phenyl ring and the acidity of the boronic acid. The cyclopropylcarbamoyl moiety provides a combination of rigidity and lipophilicity that can be crucial for molecular recognition and binding to biological targets.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is presented below.

Chemical Structure:

Figure 1: 2D structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁BN₂O₅ | PubChem[5] |

| Molecular Weight | 266.02 g/mol | PubChem[5] |

| IUPAC Name | [3-(cyclopropylcarbamoyl)-5-nitrophenyl]boronic acid | PubChem[5] |

| CAS Number | 1423129-20-7 | BLD Pharm[6] |

Spectroscopic Characterization (Anticipated)

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the cyclopropyl protons, and the amide proton. The aromatic protons will likely appear as multiplets in the downfield region (δ 7-9 ppm). The cyclopropyl protons will exhibit characteristic multiplets in the upfield region (δ 0.5-1.5 ppm). The amide proton (NH) is expected to be a broad singlet, with its chemical shift dependent on the solvent and concentration.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for each unique carbon atom. The aromatic carbons will resonate in the δ 120-150 ppm range, with the carbon attached to the electron-withdrawing nitro group shifted further downfield. The carbonyl carbon of the amide will appear around δ 160-170 ppm. The cyclopropyl carbons will be observed in the upfield region (δ 5-20 ppm).

-

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the various functional groups. A broad O-H stretching band for the boronic acid will be present around 3200-3600 cm⁻¹. The N-H stretching of the amide should appear around 3300 cm⁻¹. Strong C=O stretching of the amide will be observed near 1650 cm⁻¹. The asymmetric and symmetric stretching of the nitro group will give rise to strong bands around 1530 and 1350 cm⁻¹, respectively.

-

MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the cyclopropyl group, the nitro group, and cleavage of the amide bond.

Synthesis and Purification

The synthesis of this compound would typically follow a multi-step pathway common for the preparation of functionalized arylboronic acids.[3][7]

General Synthetic Approach

A plausible synthetic route is outlined below. This approach is based on established methodologies for the synthesis of similar compounds.

Figure 2: A potential synthetic workflow for the target molecule.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example and would require optimization for this specific substrate.

Step 1: Synthesis of N-Cyclopropyl-3-bromo-5-nitrobenzamide

-

To a solution of 3-bromo-5-nitrobenzoic acid (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or DMF), add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add cyclopropylamine (1.2 eq) dropwise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid, aqueous base, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-cyclopropyl-3-bromo-5-nitrobenzamide.

Step 2: Synthesis of this compound via Miyaura Borylation

-

In a flame-dried Schlenk flask, combine N-cyclopropyl-3-bromo-5-nitrobenzamide (1.0 eq), bis(pinacolato)diboron (B₂pin₂) (1.1 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq), and a base like potassium acetate (KOAc) (3.0 eq).

-

Add a suitable anhydrous solvent (e.g., dioxane or toluene).

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with an organic solvent.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst.

-

The resulting pinacol ester can be hydrolyzed to the boronic acid by treatment with an aqueous acid (e.g., HCl) or by transesterification with another diol followed by hydrolysis.

-

Purify the final product by recrystallization or column chromatography.

Chemical Reactivity and Potential Applications in Drug Discovery

The chemical reactivity of this compound is dictated by its functional groups.

Suzuki-Miyaura Cross-Coupling

The boronic acid moiety is a key functional group for participating in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the facile formation of biaryl structures, which are common motifs in many biologically active compounds.[2]

Figure 3: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Potential as an ENPP1 Inhibitor

Recent research has highlighted the potential of boronic acid-containing molecules as inhibitors of ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1). ENPP1 is a key enzyme that negatively regulates the STING (Stimulator of Interferon Genes) pathway, which is crucial for the innate immune response against cancer. By inhibiting ENPP1, the STING pathway can be activated, leading to an anti-tumor immune response. The structural features of this compound make it a candidate for investigation as an ENPP1 inhibitor.

Other Potential Applications

The unique combination of functional groups in this molecule opens up possibilities for its use in various areas of drug discovery, including:

-

Protease Inhibitors: Boronic acids are known to act as inhibitors of serine proteases.[3]

-

Sensors: The boronic acid group can reversibly bind to diols, making it a candidate for the development of sensors for saccharides and other diol-containing molecules.

-

Material Science: Arylboronic acids can be incorporated into polymers and other materials to impart specific functionalities.

Conclusion

This compound is a molecule with significant potential in medicinal chemistry and drug development. While a comprehensive experimental characterization is not yet publicly available, its structural features suggest it is a valuable building block for the synthesis of complex molecules and a promising candidate for biological screening, particularly as an ENPP1 inhibitor. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its therapeutic potential.

References

- 1. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Replacement of nitro function by free boronic acid in non-steroidal anti-androgens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C10H11BN2O5 | CID 44886942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1423129-20-7|3-Amino-5-(cyclopropylcarbamoyl)phenylboronic acid|BLD Pharm [bldpharm.com]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascending Role of Nitrophenylboronic Acids in Medicinal Chemistry: A Technical Guide

Abstract

Nitrophenylboronic acids (NPBAs) are emerging from the broader class of arylboronic acids as uniquely versatile scaffolds in medicinal chemistry. The strategic placement of an electron-withdrawing nitro group onto the phenylboronic acid framework imparts distinct chemical properties that are being ingeniously exploited for a range of biomedical applications. This technical guide provides an in-depth exploration of the synthesis, unique characteristics, and burgeoning applications of NPBAs. We will delve into their utility as responsive probes for reactive oxygen species, sophisticated components of targeted drug delivery systems, and potent enzyme inhibitors. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed, actionable protocols to harness the potential of these remarkable molecules.

Introduction: The Unique Chemical Landscape of Nitrophenylboronic Acids

Arylboronic acids, characterized by a boronic acid group (-B(OH)₂) attached to an aromatic ring, have long been celebrated for their role in synthetic organic chemistry, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Within this family, nitrophenylboronic acids are distinguished by the presence of a nitro (-NO₂) group. This functionalization is not merely an additive feature; it fundamentally alters the electronic and chemical properties of the molecule, creating a platform ripe for medicinal chemistry applications.

The electron-withdrawing nature of the nitro group enhances the Lewis acidity of the boron atom, influencing its reactivity and interactions with biological nucleophiles.[2] This key characteristic underpins many of the applications discussed herein. Furthermore, the nitro group itself can serve as a reactive handle or a trigger for specific biological responses. The position of the nitro group (ortho, meta, or para) relative to the boronic acid moiety allows for fine-tuning of these properties, enabling the rational design of molecules for specific biological targets and environments.[3][4]

This guide will navigate the multifaceted applications of NPBAs, from their synthesis to their deployment in complex biological systems, providing a comprehensive resource for the modern medicinal chemist.

Synthesis of Nitrophenylboronic Acids: Crafting the Molecular Toolkit

The synthesis of nitrophenylboronic acids is a critical first step in their application. Several synthetic routes are available, with the choice often depending on the desired isomer and the scale of the reaction.

General Synthetic Strategies

The most common approaches for synthesizing nitrophenylboronic acids involve either the nitration of phenylboronic acid or the borylation of a nitro-substituted aryl halide.

-

Nitration of Phenylboronic Acid: This method involves the direct nitration of phenylboronic acid using nitrating agents such as nitric acid. The reaction conditions, including temperature and the presence of catalysts, can be modulated to favor the formation of specific isomers (ortho, meta, or para).[5][6] However, this approach can sometimes lead to mixtures of isomers and requires careful purification.[4]

-

Borylation of Nitro-substituted Aryl Halides: A more regioselective approach involves the conversion of a nitro-substituted aryl halide (e.g., bromonitrobenzene) to the corresponding boronic acid. This is often achieved through a lithium-halogen exchange followed by reaction with a trialkyl borate, or through palladium-catalyzed cross-coupling reactions.[3]

Detailed Experimental Protocols

Below are representative, step-by-step protocols for the synthesis of ortho-, meta-, and para-nitrophenylboronic acid.

Protocol 2.2.1: Synthesis of 2-Nitrophenylboronic Acid

This protocol is adapted from a patented method involving the nitration of phenylboronic acid.[5]

-

Reaction Setup: In a reaction vessel, dissolve phenylboronic acid (1.0 mol) in chloroform (12 mol).

-

Addition of Reagents: While stirring, slowly add nitric acid (2.0 mol) and methyl urea (0.01 mol) as a catalyst.

-

Reaction Conditions: Maintain the reaction temperature at 50°C and continue stirring until the reaction is complete (monitor by TLC).

-

Work-up: Pour the reaction mixture into ice water and concentrate to a smaller volume.

-

Isolation and Purification: Cool the mixture to allow the solid product to precipitate. Collect the solid by filtration, wash with ice water, and dry to obtain 2-nitrophenylboronic acid. The product can be further purified by recrystallization.

Protocol 2.2.2: Synthesis of 3-Nitrophenylboronic Acid

This method involves the nitration of phenylboronic acid under cold conditions.[3]

-

Reaction Setup: In a flask, add a small amount of urea to fuming nitric acid (1.20 M). Cool the mixture to -15°C using an ice-salt bath.

-

Addition of Phenylboronic Acid: Slowly add phenylboronic acid over 1-2 hours, ensuring the temperature does not exceed -9°C.

-

Reaction and Quenching: Stir the mixture for an additional 15-30 minutes, then pour it over ice to precipitate the product.

-

Isolation and Purification: Collect the precipitated nitrophenylboronic acid by vacuum filtration. The crude product can be recrystallized from a small amount of water after treatment with decolorizing charcoal.

Protocol 2.2.3: Synthesis of 4-Nitrophenylboronic Acid

This protocol describes a method starting from 4-nitroaniline.[4]

-

Diazotization: Dissolve 4-nitroaniline (1.0 eq.) in a mixture of methanol and hydrochloric acid. Cool the solution to 0-5°C and add a solution of sodium nitrite to form the diazonium salt.

-

Borylation: After stirring for 30 minutes, add a solution of hydrochloric acid in methanol and continue stirring for 60 minutes.

-

Work-up and Extraction: Dilute the reaction mixture with water and extract with dichloromethane.

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-nitrophenylboronic acid.

Application I: Sentinels of Cellular Stress - NPBAs as Probes for Reactive Oxygen Species

Reactive oxygen species (ROS) and reactive nitrogen species (RNS) are key signaling molecules in various physiological and pathological processes.[7] An imbalance in their production can lead to oxidative stress, a hallmark of many diseases. Nitrophenylboronic acids have emerged as highly effective probes for the detection of specific ROS/RNS, particularly peroxynitrite (ONOO⁻).

Mechanism of Peroxynitrite Detection

The detection of peroxynitrite by boronate-based probes is a rapid and stoichiometric reaction.[1] The primary mechanism involves the direct oxidation of the boronate group to a hydroxyl group, which results in a change in the fluorescence properties of the molecule.[8]

Figure 1: General mechanism of peroxynitrite detection by nitrophenylboronic acids.

The reaction between peroxynitrite and arylboronic acids is significantly faster than with other ROS like hydrogen peroxide, providing a basis for selectivity.[1] The reaction proceeds through a peroxyborate intermediate which then rearranges to the corresponding phenol. While the phenolic product is the major species formed, a minor pathway involving free radical intermediates has also been identified, which is specific to the reaction with peroxynitrite and can be used for further confirmation.[9]

Quantitative Data for NPBA-Based ROS Probes

The efficacy of NPBA-based probes can be quantified by several parameters, including their reaction rate constants and limits of detection.

| Probe Derivative | Target ROS | Second-Order Rate Constant (k, M⁻¹s⁻¹) | Limit of Detection (LOD) | Reference |

| 4-Acetylphenylboronic acid | ONOO⁻ | 1.6 x 10⁶ | Not specified | [1] |

| Peroxy-Caged Luciferin-1 (PCL-1) | ONOO⁻ | 5.84 x 10³ | 16 nM | [10] |

| Rhodamine B Phenyl Hydrazide | ONOO⁻ | Not specified | 1.4 nM | [2] |

| Coumarin-based probes | ONOO⁻ | Not specified | 0.26 - 0.36 µM | [6] |

Table 1: Quantitative performance of selected boronate-based probes for reactive oxygen species.

Experimental Protocol: Intracellular Detection of Peroxynitrite

This protocol provides a general guideline for using a nitrophenylboronic acid-based fluorescent probe for imaging peroxynitrite in living cells.

Protocol 3.3.1: Confocal Microscopy Imaging of Intracellular Peroxynitrite

-

Cell Culture: Plate cells (e.g., HeLa or RAW 264.7) on glass-bottom dishes and culture until they reach the desired confluency.

-

Probe Loading: Incubate the cells with the nitrophenylboronic acid-based probe (typically 5 µM) in a suitable buffer (e.g., DPBS) for 20-30 minutes at 37°C.[11][12]

-

Induction of Peroxynitrite Production: To detect endogenous peroxynitrite, cells can be stimulated with agents like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ). For exogenous detection, a solution of peroxynitrite can be added to the cells.[11]

-

Image Acquisition: After a short incubation period (e.g., 10 minutes) with the stimulus, wash the cells with buffer and acquire fluorescence images using a confocal microscope with the appropriate excitation and emission wavelengths for the specific probe.

-

Controls: Include control groups such as unstained cells, cells treated with the probe but no stimulus, and cells pre-treated with a peroxynitrite scavenger or a nitric oxide synthase inhibitor to validate the specificity of the signal.[13]

Figure 2: Experimental workflow for intracellular peroxynitrite detection.

Application II: Intelligent Therapeutic Carriers - NPBAs in Drug Delivery

The ability of boronic acids to form reversible covalent bonds with diols has been ingeniously harnessed to create "smart" drug delivery systems.[14] These systems can be designed to release their therapeutic cargo in response to specific biological triggers, such as changes in pH or the presence of certain molecules.

pH-Responsive Drug Release Mechanism

Many nitrophenylboronic acid-based drug delivery systems utilize the pH-dependent equilibrium of boronic acid-diol interactions.[15] At physiological pH (around 7.4), boronic acids can form stable boronate esters with diol-containing molecules (including some drugs or carrier components). In the more acidic microenvironment of tumors or within cellular endosomes (pH 5.0-6.5), this equilibrium shifts, leading to the cleavage of the boronate ester and the release of the drug.[16][17]

Figure 3: pH-responsive drug release from a boronic ester-based system.

Quantitative Data for NPBA-Based Drug Delivery Systems

The performance of these delivery systems can be evaluated based on their drug loading capacity and encapsulation efficiency.

| Delivery System | Drug | Drug Loading Content (DLC%) | Encapsulation Efficiency (EE%) | Reference |

| Phenylboronic acid-functionalized nanoparticles | Emodin | 2.1 | 78 | [18] |

| PTX/PBA NPs | Paclitaxel | Not specified | High | [19] |

Table 2: Performance metrics of selected boronic acid-based drug delivery systems.

Experimental Protocol: Synthesis and Characterization of Drug-Loaded Nanoparticles

This protocol outlines the general steps for preparing and characterizing nitrophenylboronic acid-functionalized nanoparticles for drug delivery.

Protocol 4.3.1: Preparation and Evaluation of NPBA Nanoparticles

-

Synthesis of NPBA-functionalized Polymer: Synthesize a polymer backbone with pendant nitrophenylboronic acid groups. This can be achieved by copolymerizing a monomer containing the NPBA moiety or by post-functionalization of a pre-existing polymer.[20]

-

Nanoparticle Formulation: Prepare the nanoparticles using a method such as nanoprecipitation or self-assembly. Dissolve the NPBA-functionalized polymer and the drug in a suitable organic solvent, then add this solution to an aqueous phase under stirring to form the nanoparticles.[19]

-

Characterization of Nanoparticles:

-

Size and Morphology: Determine the size, polydispersity index, and morphology of the nanoparticles using dynamic light scattering (DLS) and transmission electron microscopy (TEM).

-

Drug Loading: Quantify the drug loading content (DLC) and encapsulation efficiency (EE) using techniques like UV-Vis spectroscopy or HPLC after separating the nanoparticles from the unloaded drug.

-

-

In Vitro Drug Release Study:

-

Disperse the drug-loaded nanoparticles in buffer solutions of different pH values (e.g., pH 7.4 and pH 5.5).

-

At predetermined time intervals, collect aliquots, separate the nanoparticles, and measure the concentration of the released drug in the supernatant.

-

Plot the cumulative drug release as a function of time to evaluate the pH-responsiveness of the system.[21]

-

Application III: Precision Targeting - NPBAs as Enzyme Inhibitors

The unique electronic properties of nitrophenylboronic acids make them attractive candidates for the design of enzyme inhibitors. The boronic acid moiety can form a reversible covalent bond with the catalytic serine residue in the active site of many serine proteases, leading to potent inhibition.

Inhibition of Beta-Lactamases and Prostate-Specific Antigen (PSA)

-

Beta-Lactamase Inhibition: Beta-lactamases are enzymes produced by bacteria that confer resistance to beta-lactam antibiotics. Nitrophenylboronic acids have been shown to be effective inhibitors of these enzymes, with some derivatives exhibiting Ki values in the nanomolar range.[3] The boronic acid forms a tetrahedral adduct with the active site serine, mimicking the transition state of the natural substrate hydrolysis.

-

Prostate-Specific Antigen (PSA) Inhibition: PSA is a serine protease that is a well-known biomarker for prostate cancer. 3-Nitrophenylboronic acid has been shown to inhibit the enzymatic activity of PSA, suggesting its potential as a therapeutic agent for prostate cancer.[9] The inhibition is achieved through the interaction of the boronic acid with the catalytic triad in the active site of PSA.

Quantitative Data for NPBA-Based Enzyme Inhibitors

The potency of enzyme inhibitors is typically expressed by their inhibition constant (Ki).

| Inhibitor | Target Enzyme | Ki Value | Reference |

| 3-Azidomethylphenyl boronic acid derivative (10a) | AmpC β-Lactamase | 140 nM | [3] |

| 3-Azidomethylphenyl boronic acid derivative (5) | KPC-2 β-Lactamase | 730 nM | [3] |

| Peptide boronic acid inhibitor | Prostate-Specific Antigen (PSA) | 25 nM | [22] |

Table 3: Inhibition constants (Ki) of selected nitrophenylboronic acid-based enzyme inhibitors.

Biocompatibility and Future Perspectives

A critical consideration for any material intended for medicinal applications is its biocompatibility and potential toxicity. While boronic acids are generally considered to have low toxicity, comprehensive evaluation is essential. Studies on the cytotoxicity of nitrophenylboronic acids have shown varied results depending on the cell line and the specific compound.[23][24] Further in vivo studies are necessary to fully assess their safety profile for therapeutic use.

The field of nitrophenylboronic acids in medicinal chemistry is rapidly evolving. Future research will likely focus on:

-

Development of novel NPBA derivatives: Synthesizing new compounds with improved selectivity, potency, and biocompatibility.

-

Multifunctional systems: Designing theranostic agents that combine the diagnostic (sensing) and therapeutic (drug delivery, enzyme inhibition) capabilities of NPBAs.

-

Advanced in vivo studies: Translating the promising in vitro results into preclinical and clinical applications.

The unique and tunable properties of nitrophenylboronic acids position them as a powerful and versatile platform for addressing a wide range of challenges in modern medicine.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. 4-Nitrophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Synthesis routes of 4-Nitrophenylboronic acid [benchchem.com]

- 7. Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Inhibition of the enzymatic activity of prostate-specific antigen by boric acid and 3-nitrophenyl boronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 11. CN104788484A - Synthetic method of 2-nitro phenyl boric acid - Google Patents [patents.google.com]

- 12. Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00005F [pubs.rsc.org]

- 15. A Long-Wavelength Fluorescent Probe for Efficient Dual-Color Imaging of Boronic-Acid-Containing Agents in Living Cells | MDPI [mdpi.com]

- 16. Beta-lactamase inhibitors. The inhibition of serine beta-lactamases by specific boronic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. youtube.com [youtube.com]

- 19. DOT Language | Graphviz [graphviz.org]

- 20. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pH-responsive charge-reversal polymer-functionalized boron nitride nanospheres for intracellular doxorubicin delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 22. OPTIMIZATION OF PEPTIDE-BASED INHIBITORS OF PROSTATE-SPECIFIC ANTIGEN (PSA) AS TARGETED IMAGING AGENTS FOR PROSTATE CANCER - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Selective cytotoxicity of betulinic acid on tumor cell lines, but not on normal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent and Ascendance of Substituted Phenylboronic Acids: A Technical Guide for the Modern Researcher

Abstract

The trajectory of organic synthesis and medicinal chemistry has been profoundly shaped by the emergence and subsequent mastery of substituted phenylboronic acids. From their initial, challenging synthesis in the late 19th century to their current status as indispensable building blocks, their journey is one of evolving chemical ingenuity. This guide provides an in-depth exploration of the discovery, history, and core applications of these versatile reagents. We will traverse the causal evolution of their synthesis, from hazardous early methods to the refined and robust protocols of today. A significant focus will be placed on the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation. Furthermore, this guide will delve into the critical role of substituted phenylboronic acids in drug discovery, illustrated by their incorporation into FDA-approved therapeutics. Detailed experimental protocols for the synthesis of a representative substituted phenylboronic acid and its application in a Suzuki-Miyaura coupling are provided, alongside a discussion of key characterization techniques. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering both historical context and practical, field-proven insights.

A Historical Perspective: From Hazardous Beginnings to Synthetic Staples

The story of phenylboronic acids begins not with a flash of insight, but with the arduous and hazardous experimentation characteristic of 19th-century chemistry. The first reported synthesis of a boronic acid was by Edward Frankland in 1860, who prepared ethylboronic acid through the air oxidation of triethylborane.[1][2] However, it was the work of Michaelis and Becker in 1880 that specifically brought phenylboronic acid into the chemical lexicon. Their method was a testament to the era's brute-force approach: heating diphenylmercury with boron trichloride in a sealed tube at temperatures ranging from 180°C to 200°C. This reaction yielded benzeneboronyl dichloride, which was then hydrolyzed to phenylboronic acid.

The reliance on highly toxic and volatile organomercury compounds underscored the significant hazards of early organometallic chemistry. The causality behind the shift to modern synthetic methods is rooted in the pursuit of safety, efficiency, and broader functional group tolerance. The advent of Grignard reagents in the early 20th century provided a safer and more versatile alternative to organomercury compounds for the formation of carbon-metal bonds. This pivotal development laid the groundwork for the most common contemporary synthesis of phenylboronic acids: the reaction of a phenylmagnesium halide with a trialkyl borate, followed by acidic hydrolysis. This method, while a significant improvement, still has limitations, particularly with substrates bearing functional groups that are incompatible with the highly reactive Grignard reagent.

The relentless drive for milder and more functional-group-tolerant methods has led to the development of a diverse array of synthetic strategies, including the Miyaura borylation, which utilizes palladium catalysis to couple aryl halides or triflates with a diboron reagent.[2] This evolution reflects a core principle in synthetic chemistry: the continuous refinement of methodologies to achieve greater control, efficiency, and safety.

The Suzuki-Miyaura Coupling: A Paradigm Shift in C-C Bond Formation

The true ascent of substituted phenylboronic acids to their current prominence is inextricably linked to the development of the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, provides a powerful and versatile method for the formation of carbon-carbon bonds between sp2-hybridized carbons. The reaction's mild conditions, tolerance of a wide range of functional groups, and the general stability and low toxicity of boronic acids have made it a favored tool in both academic and industrial laboratories.[2]

The catalytic cycle of the Suzuki-Miyaura reaction is a well-studied process involving three key steps:

-

Oxidative Addition: A low-valent palladium(0) complex reacts with an organic halide (R-X) to form a palladium(II) intermediate.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center, a step that is typically facilitated by a base.

-

Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the palladium(0) catalyst.

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The choice of ligands on the palladium catalyst, the base, and the solvent system are all critical parameters that can be tuned to optimize the reaction for specific substrates. The development of highly active and sterically hindered phosphine ligands has been instrumental in expanding the scope of the Suzuki-Miyaura coupling to include less reactive aryl chlorides.

Applications in Drug Discovery and Development

The unique properties of the boronic acid functional group have made it a valuable "warhead" in the design of enzyme inhibitors. The boron atom is a Lewis acid, allowing it to form a reversible covalent bond with nucleophilic residues, such as the serine in the active site of a protease. This ability to form a stable tetrahedral intermediate with the target enzyme can lead to highly potent and selective inhibition.

The impact of substituted phenylboronic acids on medicinal chemistry is evidenced by the growing number of FDA-approved drugs that incorporate this moiety. These drugs target a range of diseases, from cancer to bacterial infections, highlighting the versatility of the boronic acid pharmacophore.

| Drug Name (Brand Name) | Substituted Phenylboronic Acid Moiety/Precursor | Therapeutic Area | Mechanism of Action / Target |

| Bortezomib (Velcade®) | N-protected dipeptide boronic acid | Multiple Myeloma | Proteasome inhibitor |

| Ixazomib (Ninlaro®) | N-protected dipeptide boronic acid | Multiple Myeloma | Proteasome inhibitor |

| Vaborbactam (Vabomere®) | Cyclic boronic acid derivative | Complicated Urinary Tract Infections | β-lactamase inhibitor |

| Crisaborole (Eucrisa®) | Benzoxaborole | Atopic Dermatitis | Phosphodiesterase-4 (PDE4) inhibitor |

| Tavaborole (Kerydin®) | Benzoxaborole | Onychomycosis (fungal nail infection) | Leucyl-tRNA synthetase inhibitor |

Table 1: FDA-approved drugs containing a boronic acid or a derivative.[2]

The development of these drugs showcases the power of structure-activity relationship (SAR) studies in optimizing the efficacy and pharmacokinetic properties of boronic acid-containing compounds.[3][4] The substituents on the phenyl ring play a crucial role in modulating the electronic properties of the boronic acid, its binding affinity to the target, and its overall drug-like properties.

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative substituted phenylboronic acid and its subsequent use in a Suzuki-Miyaura cross-coupling reaction. These protocols are designed to be self-validating, with clear endpoints and characterization steps.

Synthesis of 4-Methoxyphenylboronic Acid

This protocol describes the synthesis of 4-methoxyphenylboronic acid from 4-bromoanisole via a Grignard reaction.

Figure 2: Workflow for the synthesis of 4-methoxyphenylboronic acid.

Materials:

-

4-Bromoanisole (1.0 eq)

-

Magnesium turnings (1.1 eq)

-

Iodine (a single crystal)

-

Anhydrous tetrahydrofuran (THF)

-

Triisopropyl borate (2.0 eq)

-

10% Hydrochloric acid

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

Procedure:

-

Grignard Reagent Formation:

-

Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Add magnesium turnings and a crystal of iodine to the flask.

-

Add a small amount of a solution of 4-bromoanisole in anhydrous THF to the magnesium turnings.

-

Initiate the reaction by gentle heating. Once the reaction starts (disappearance of the iodine color and bubbling), add the remaining 4-bromoanisole solution dropwise to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

-

Borylation:

-

Cool the Grignard reagent solution to room temperature.

-

In a separate flame-dried flask, prepare a solution of triisopropyl borate in anhydrous THF.

-

Cool the triisopropyl borate solution to -78 °C (dry ice/acetone bath).

-

Slowly add the Grignard reagent solution to the cold triisopropyl borate solution via a cannula, maintaining the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature overnight with continuous stirring.

-

-

Hydrolysis and Workup:

-

Pour the reaction mixture into a beaker containing 10% hydrochloric acid and stir for one hour.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

-

Purification:

-

Recrystallize the crude solid from hot water to obtain pure 4-methoxyphenylboronic acid as a white crystalline solid.

-

Suzuki-Miyaura Coupling of 4-Methoxyphenylboronic Acid with 4-Iodoanisole

This protocol describes the synthesis of 4,4'-dimethoxybiphenyl.

Materials:

-

4-Methoxyphenylboronic acid (1.5 eq)

-

4-Iodoanisole (1.0 eq)

-

Palladium(II) acetate (0.02 eq)

-

Triphenylphosphine (0.08 eq)

-

Potassium carbonate (2.0 eq)

-

Toluene

-

Ethanol

-

Water

Procedure:

-

Reaction Setup:

-

To a round-bottom flask, add 4-iodoanisole, 4-methoxyphenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

-

Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

-

-

Reaction:

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).

-

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford 4,4'-dimethoxybiphenyl as a white solid.

-

Characterization of Substituted Phenylboronic Acids

The unambiguous identification and characterization of substituted phenylboronic acids are crucial for their effective use. A combination of spectroscopic techniques is typically employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the protons on the phenyl ring and any substituents. The chemical shifts and coupling patterns are indicative of the substitution pattern. For 4-methoxyphenylboronic acid, characteristic signals would include those for the methoxy protons (around 3.8 ppm) and the aromatic protons.[5][6]

-

¹³C NMR: Shows the carbon skeleton of the molecule. The carbon atom attached to the boron is often broad or not observed due to quadrupolar relaxation.[5][6]

-

¹¹B NMR: This is a highly diagnostic technique for organoboron compounds. Boronic acids typically show a broad signal in the range of 27-33 ppm.[7][8]

-

-

Infrared (IR) Spectroscopy:

-

Characteristic absorptions include the O-H stretch of the boronic acid group (a broad band around 3300 cm⁻¹), the B-O stretch (around 1350 cm⁻¹), and C-H and C=C stretches of the aromatic ring.[9]

-

-

Mass Spectrometry (MS):

-

Provides the molecular weight of the compound and information about its fragmentation pattern. Dehydration to form the boroxine trimer is often observed.

-

| Spectroscopic Data for 4-Methoxyphenylboronic Acid | |

| ¹H NMR (CDCl₃, ppm) | ~7.8 (d, 2H), ~6.9 (d, 2H), ~3.8 (s, 3H) |

| ¹³C NMR (CDCl₃, ppm) | ~162, ~137, ~114, ~55 |

| ¹¹B NMR (CDCl₃, ppm) | ~28 |

| IR (KBr, cm⁻¹) | ~3300 (br, O-H), ~1600 (C=C), ~1350 (B-O) |

Table 2: Typical spectroscopic data for 4-methoxyphenylboronic acid.[5][6][9]

Conclusion

The journey of substituted phenylboronic acids from their discovery to their current indispensable role in modern chemistry is a compelling narrative of scientific progress. Their evolution from synthetically challenging and hazardous curiosities to readily available, versatile, and relatively "green" reagents is a testament to the ingenuity of organic chemists. The profound impact of the Suzuki-Miyaura coupling on the synthesis of complex molecules, particularly in the pharmaceutical industry, cannot be overstated. As our understanding of the unique reactivity of the boronic acid moiety continues to deepen, we can anticipate the development of even more innovative applications for this remarkable class of compounds, further expanding the frontiers of chemical synthesis and drug discovery.

References

- 1. Boronic acid - Wikipedia [en.wikipedia.org]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and structure-activity relationship of boronic acid bioisosteres of combretastatin A-4 as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. (4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. raineslab.com [raineslab.com]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

Safety and handling of (3-(Cyclopropylcarbamoyl)-5-nitrophenyl)boronic acid

An In-depth Technical Guide to the Safe Handling of (3-(Cyclopropylcarbamoyl)-5-nitrophenyl)boronic acid

This guide provides comprehensive safety protocols and handling instructions for this compound, a specialized reagent utilized in synthetic organic chemistry and drug development.[1][2][3] Designed for researchers, chemists, and laboratory professionals, this document synthesizes critical safety data with field-proven best practices to ensure minimal risk during its use, storage, and disposal. The information herein is grounded in authoritative safety data for structurally analogous compounds to provide a robust framework for risk mitigation.

Hazard Identification and Classification

This compound belongs to the nitrophenylboronic acid class. While specific toxicological data for this exact molecule is not extensively published, a reliable hazard profile can be established by examining data from structurally similar compounds, such as 3-nitrophenylboronic acid and other substituted phenylboronic acids.[4][5][6] These compounds are consistently classified as irritants and may be harmful if ingested.[4][6][7]

The primary risks are associated with irritation to the skin, eyes, and respiratory system upon direct contact or inhalation of dust particles.[5][8][9][10][11][12]

| Hazard Category | Classification | Key Hazard Statements (H-Statements) | Source Analogy |

| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed | 2-Nitrophenylboronic acid[4], 3-Nitrophenylboronic acid[6] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | 3-Nitrophenylboronic acid, 3-Carboxy-5-nitrophenylboronic acid[5][10][11] |

| Serious Eye Damage/Irritation | Category 2A / 2 | H319: Causes serious eye irritation | 3-Nitrophenylboronic acid, 3-Carboxy-5-nitrophenylboronic acid[5][10][11] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | 3-Nitrophenylboronic acid, 3-Carboxy-5-nitrophenylboronic acid[5][10][11] |

Signal Word: Warning [4][5][6][11]

Exposure Controls and Personal Protective Equipment (PPE)

To mitigate the identified hazards, a multi-layered approach combining engineering controls and appropriate PPE is mandatory.

Engineering Controls

-

Ventilation: All handling of solid this compound must be conducted in a certified chemical fume hood to minimize the risk of inhaling dust particles.[6][13][14] The fume hood ensures that any generated dust or aerosols are effectively contained and exhausted.

-

Safety Stations: An eyewash station and a safety shower must be readily accessible and in close proximity to the workstation.[13][15][16][17] Regular functionality checks of this equipment are essential.

Personal Protective Equipment (PPE)

A comprehensive suite of PPE is required to prevent exposure through all potential routes.[16][18]

-

Eye and Face Protection: Chemical safety goggles that meet ANSI Z87.1 standards are mandatory.[13][18] For operations with a higher risk of splashing, such as when dissolving the compound, a full-face shield should be worn in addition to goggles.[13]

-

Hand Protection: Chemically resistant gloves, such as nitrile, must be worn at all times.[13][16] Gloves should be inspected for integrity before each use and changed immediately if contamination is suspected.[16][18] Proper glove removal technique is critical to avoid skin contamination.[18]

-

Body Protection: A flame-resistant laboratory coat, fully buttoned, is required.[16][18] Long pants and closed-toe shoes are also mandatory to protect the skin from accidental spills.[16]

-

Respiratory Protection: When handling the solid compound outside of a fume hood (which is not recommended) or if dust generation is unavoidable, a NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required to prevent inhalation.[8][16][18]

Safe Handling and Storage Protocol

Adherence to a strict operational protocol is crucial for safety. Boronic acids, while relatively stable compared to many organometallic reagents, require careful handling to maintain their integrity and ensure user safety.[19]

Step-by-Step Handling Procedure

-

Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and free of clutter.[16] Confirm the location and readiness of the eyewash station and safety shower.[16]

-

Donning PPE: Put on all required PPE as detailed in Section 2.2 before retrieving the chemical from storage.

-

Chemical Handling:

-

Post-Handling:

Storage Conditions

Proper storage is essential to maintain the compound's stability and prevent hazardous situations.

-

Atmosphere: Keep the container tightly sealed in a dry, well-ventilated place.[6][9][10][20] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended, as some boronic acids can be sensitive to air.[9][20]

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[10][20]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][9][15][21] Seek immediate medical attention.[8][9][21]

-

Skin Contact: Remove all contaminated clothing.[15][21] Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[8][9][10][20][22] If irritation develops or persists, seek medical attention.[10][20][21]

-

Inhalation: Move the affected person to fresh air immediately.[8][9][15][21] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration, avoiding mouth-to-mouth resuscitation.[8][9] Seek immediate medical attention.[8][9]

-

Ingestion: Do NOT induce vomiting.[8][15] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water.[8] Call a POISON CENTER or physician immediately.[20][23]

Firefighting Measures

-

Extinguishing Media: Use a water spray, carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[7][10][15][20]

-

Specific Hazards: During a fire, irritating and toxic gases may be generated through thermal decomposition, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and boron oxides.[10][17][24]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[10][15][22][25]

Spill and Waste Disposal

Spill Containment and Cleanup

-

Evacuate: Evacuate all non-essential personnel from the spill area.[13][15]

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[13]

-

Contain: Carefully sweep or vacuum up the spilled solid material using an inert absorbent material (e.g., sand, vermiculite) if necessary to avoid generating dust.[8][13][25]

-

Collect: Place the swept material into a suitable, labeled, and sealed container for hazardous waste disposal.[8][13]

-

Decontaminate: Clean the spill area with an appropriate solvent, followed by washing with soap and water.[13]

Waste Disposal

All waste generated from the use of this compound, including contaminated PPE, empty containers, and cleanup materials, must be treated as hazardous waste.[13][14] Dispose of contents and containers in accordance with all local, state, and federal regulations at an approved waste disposal plant.[6][14][20][26] Never dispose of this chemical down the drain or in regular trash.[14]

Visualization of Safe Handling Workflow

The following diagram outlines the critical steps for safely handling boronic acids in a laboratory setting.

Caption: Workflow for the safe handling of boronic acids.

References

- 1. Boronic acid - Wikipedia [en.wikipedia.org]

- 2. labinsights.nl [labinsights.nl]

- 3. boronmolecular.com [boronmolecular.com]

- 4. (2-Nitrophenyl)boronic acid | C6H6BNO4 | CID 2773548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Nitrophenylboronic Acid | C6H6BNO4 | CID 1677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. angenechemical.com [angenechemical.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. fishersci.ie [fishersci.ie]

- 11. fishersci.es [fishersci.es]

- 12. aksci.com [aksci.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. moore-college-files.s3.amazonaws.com [moore-college-files.s3.amazonaws.com]

- 16. benchchem.com [benchchem.com]

- 17. fishersci.com [fishersci.com]

- 18. benchchem.com [benchchem.com]

- 19. nbinno.com [nbinno.com]

- 20. fishersci.com [fishersci.com]

- 21. laballey.com [laballey.com]

- 22. cn.canbipharm.com [cn.canbipharm.com]

- 23. First Aid for Boric Acid Poisoning - DoveMed [dovemed.com]

- 24. fishersci.com [fishersci.com]

- 25. combi-blocks.com [combi-blocks.com]

- 26. sigmaaldrich.com [sigmaaldrich.com]

Solubility of (3-(Cyclopropylcarbamoyl)-5-nitrophenyl)boronic acid in organic solvents

An In-depth Technical Guide to the Solubility of (3-(Cyclopropylcarbamoyl)-5-nitrophenyl)boronic acid in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) is a critical determinant of their efficacy, bioavailability, and formulation viability. For boronic acid derivatives, a class of compounds of burgeoning interest in medicinal chemistry, understanding their behavior in various solvent systems is paramount for advancing drug discovery and development pipelines.[1] This technical guide provides a comprehensive framework for evaluating the solubility of a specific, complex boronic acid, this compound. We delve into the molecular characteristics governing its solubility, present a rigorous, field-proven experimental protocol for its quantitative determination, and discuss the anticipated results in the context of solvent properties. This document is intended for researchers, chemists, and formulation scientists engaged in the development of boronic acid-based therapeutics.

Introduction: The Critical Role of Solubility in Boronic Acid Drug Development

Boronic acids and their derivatives are increasingly prominent in medicinal chemistry, serving as potent enzyme inhibitors and versatile synthetic intermediates.[1][2] Their unique ability to form reversible covalent bonds and engage in multiple hydrogen-bonding interactions makes them attractive pharmacophores.[2] However, the very features that confer biological activity—the polar B(OH)₂ group and its propensity for intermolecular interactions—present significant challenges in terms of solubility.[1][3]

Poor solubility can severely hamper drug development, leading to unreliable in vitro assay results, diminished in vivo absorption, and complex formulation requirements.[4][5] this compound (Figure 1) is a molecule of interest that encapsulates these challenges. Its structure combines a polar boronic acid moiety, hydrogen bond-donating and -accepting groups (carbamoyl), and an electron-withdrawing nitro group, all of which contribute to a complex solubility profile.

This guide moves beyond theoretical principles to provide a practical, in-depth methodology for characterizing the solubility of this compound across a spectrum of chemically diverse organic solvents.

Figure 1: Chemical Structure of this compound

Source: PubChem CID 44886942[6]

Physicochemical Drivers of Solubility for the Target Compound

To logically select a solvent panel and interpret solubility data, one must first analyze the structural attributes of the solute. The "like dissolves like" principle, which pairs polar solutes with polar solvents and nonpolar solutes with nonpolar solvents, serves as our foundational guide.[7][8][9]

-

Boronic Acid Group (-B(OH)₂): This is the primary polar and protic center of the molecule. The two hydroxyl groups are potent hydrogen bond donors and acceptors, promoting self-association into hydrogen-bonded dimers or oligomers, which can reduce solubility.[2][3] This group can also undergo dehydration to form a cyclic anhydride known as a boroxine, a less polar species with distinctly different solubility characteristics, complicating measurements.[10][11]

-

Cyclopropylcarbamoyl Group (-C(=O)NH-cPr): This functional group is a significant contributor to the molecule's polarity. The amide linkage contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), enhancing interactions with protic and polar aprotic solvents.

-

Nitrophenyl Core: The nitro group (-NO₂) is strongly electron-withdrawing and highly polar. The aromatic ring itself provides a nonpolar surface area. The combination of the nitro and carbamoyl groups on the phenyl ring creates a molecule with a significant dipole moment.

Hypothesis: Based on these features, we predict that this compound will exhibit its highest solubility in polar aprotic solvents that can effectively solvate the polar functional groups without competing with the boronic acid's self-association. Protic solvents may show moderate to high solubility, while nonpolar solvents are expected to be poor solubilizing media.

Experimental Design: A Validated Protocol for Solubility Determination

To ensure data is reliable and reproducible, a robust experimental protocol is essential. We will employ the widely accepted Shake-Flask method to determine the thermodynamic solubility , which represents the true equilibrium solubility of the compound.[4] This is distinct from kinetic solubility, which is often measured in high-throughput screens and can overestimate solubility by starting from a DMSO stock solution.[12][13][14]

Materials and Solvent Selection

Materials:

-

This compound, solid (>98% purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated analytical balance

-

HPLC-UV system

-

Volumetric flasks and pipettes

Solvent Panel: A diverse panel of solvents is chosen to cover a range of polarities, proticities, and functional groups.[15][16][17][18]

| Solvent Class | Example Solvent | Polarity | Protic/Aprotic | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Aprotic | Excellent H-bond acceptor, expected to be a very good solvent. |

| N,N-Dimethylformamide (DMF) | High | Aprotic | Similar to DMSO, strong H-bond acceptor. | |

| Acetonitrile (ACN) | Medium-High | Aprotic | Polar nitrile group, common in chromatography. | |

| Acetone | Medium | Aprotic | Ketone functionality, good H-bond acceptor.[10] | |

| Tetrahydrofuran (THF) | Medium | Aprotic | Cyclic ether, often a good solvent for boronic acids.[11] | |

| Polar Protic | Methanol (MeOH) | High | Protic | Can H-bond with all polar groups. |

| Ethanol (EtOH) | Medium-High | Protic | Similar to methanol but slightly less polar. | |

| Nonpolar / Low Polarity | Dichloromethane (DCM) | Low | Aprotic | Chlorinated solvent, can engage in dipole-dipole interactions. |

| Toluene | Low | Aprotic | Aromatic hydrocarbon, poor H-bonding capability. | |

| Hexane | Very Low | Aprotic | Aliphatic hydrocarbon, expected to be a very poor solvent.[11] |

Experimental Workflow

The following diagram outlines the logical flow of the thermodynamic solubility determination protocol.

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Protocol

-

Preparation of Standards: Prepare a stock solution of this compound in a high-solubility solvent (e.g., DMSO or Methanol) at a known concentration (e.g., 1 mg/mL). From this stock, create a series of calibration standards by serial dilution.

-

Sample Preparation: To a series of 2 mL glass vials, add an excess amount of the solid compound (e.g., 5-10 mg). The key is to ensure undissolved solid remains at equilibrium.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of each test solvent to its respective vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Shake the vials for a sufficient duration to reach equilibrium. For boronic acids, which can have complex dissolution kinetics, 24 to 48 hours is recommended.[4]

-

Phase Separation: After equilibration, let the vials stand for 1-2 hours to allow the excess solid to settle. Then, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid.

-

Sample Extraction and Dilution: Carefully withdraw a known aliquot of the clear supernatant from each vial, being cautious not to disturb the solid pellet. Dilute this aliquot with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the range of the calibration curve.

-

Quantification: Analyze the calibration standards and the diluted samples by HPLC-UV. The wavelength for detection should be set to the λ_max of the compound to ensure maximum sensitivity.

-

Calculation: Construct a calibration curve by plotting the peak area from the HPLC analysis versus the known concentration of the standards. Use the linear regression equation from this curve to calculate the concentration of the diluted samples. Finally, account for the dilution factor to determine the original solubility of the compound in each solvent.

Anticipated Results and Data Interpretation

The quantitative data obtained from the experimental protocol should be summarized for clear comparison.

Table 1: Predicted Thermodynamic Solubility of this compound at 25 °C